![molecular formula C12H10FN B3045269 3-Amino-6-fluorobiphenyl CAS No. 103977-88-4](/img/structure/B3045269.png)
3-Amino-6-fluorobiphenyl
Overview
Description
“3-Amino-6-fluorobiphenyl” is a chemical compound that is part of the biphenyl family. Biphenyls are aromatic hydrocarbons that consist of two phenyl rings . The “3-Amino-6-fluorobiphenyl” variant has an amino group (-NH2) attached to the third carbon atom and a fluorine atom attached to the sixth carbon atom .
Scientific Research Applications
Adsorption and Remediation
Amino-functionalized adsorbents, such as fruit pericarp from Limonia acidissima, have been studied for their ability to remove fluoride ions (F^-) from aqueous solutions. Investigating the adsorption efficiency of 3-Amino-6-fluorobiphenyl on similar biosorbents could contribute to water remediation efforts .
Safety and Hazards
Future Directions
While specific future directions for “3-Amino-6-fluorobiphenyl” are not available, there is a general interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, the development of more sustainable and safe methods for the bromination of alkenes, a reaction that could potentially involve “3-Amino-6-fluorobiphenyl”, is ongoing .
properties
IUPAC Name |
4-fluoro-3-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJSTHVTOSNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470245 | |
Record name | 3-amino-6-fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-fluorobiphenyl | |
CAS RN |
103977-88-4 | |
Record name | 6-Fluoro[1,1′-biphenyl]-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103977-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-6-fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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